6-Iodothymine
Overview
Description
6-Iodothymine is a halogenated derivative of thymine, a pyrimidine nucleobase found in DNA. The compound is characterized by the substitution of an iodine atom at the sixth position of the thymine ring. This modification imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodothymine typically involves the iodination of thymine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled conditions to ensure selective iodination at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido-thymine, thio-thymine, or amino-thymine derivatives.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives of thymine.
Scientific Research Applications
6-Iodothymine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various thymine derivatives and as a reagent in nucleophilic substitution reactions.
Biology: The compound is used in studies involving DNA modification and repair mechanisms. It serves as a probe to investigate the effects of halogenation on DNA stability and function.
Medicine: Research into this compound includes its potential use in radiotherapy, where the iodine atom can be replaced with a radioactive isotope for targeted cancer treatment.
Industry: The compound is used in the development of new materials and as a component in certain biochemical assays.
Mechanism of Action
The mechanism by which 6-Iodothymine exerts its effects is primarily through its incorporation into DNA. The presence of the iodine atom can disrupt normal base pairing and DNA replication processes. This can lead to mutations or the activation of DNA repair pathways. The compound’s effects are mediated through interactions with various molecular targets, including DNA polymerases and repair enzymes.
Comparison with Similar Compounds
5-Iodouracil: Another halogenated pyrimidine, but with iodine at the fifth position.
5-Bromouracil: A brominated derivative of uracil, used in similar applications as 6-Iodothymine.
5-Fluorouracil: A fluorinated pyrimidine used extensively in cancer treatment.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to be selectively incorporated into DNA and its potential use in radiotherapy highlight its importance in scientific research and medical applications.
Properties
IUPAC Name |
6-iodo-5-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHNQGWGYTROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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